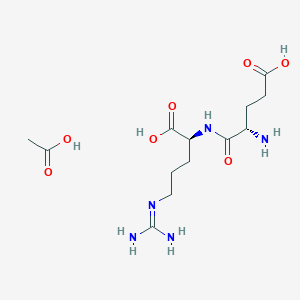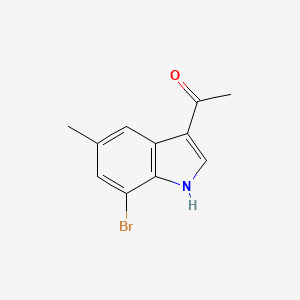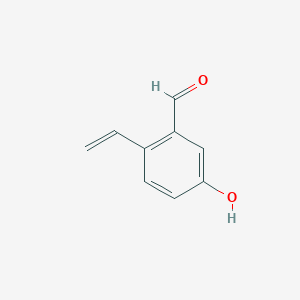
5-Hydroxy-2-vinylbenzaldehyde
Übersicht
Beschreibung
5-Hydroxy-2-vinylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It is often used in the synthesis of various polymers and other complex organic compounds .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-vinylbenzaldehyde involves a well-defined block copolymer polystyrene-block-poly(2-hydroxy-5-vinylbenzaldehyde) (PS-b-PHVB). This is achieved by reversible addition–fragmentation chain transfer (RAFT) polymerization of HVB using a trithiocarbonate terminated polystyrene macro-chain transfer agent .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-vinylbenzaldehyde is characterized by its molecular formula C9H8O2. It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .Chemical Reactions Analysis
5-Hydroxy-2-vinylbenzaldehyde is involved in various chemical reactions, particularly in the formation of polymers. For instance, it is used in the synthesis of light-responsive fluorescent cross-linked polymeric micelles .Physical And Chemical Properties Analysis
5-Hydroxy-2-vinylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 237.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It also has an enthalpy of vaporization of 49.3±3.0 kJ/mol and a flash point of 96.8±16.6 °C .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry: Light-Responsive Fluorescent Micelles
5-Hydroxy-2-vinylbenzaldehyde: is utilized in the synthesis of block copolymers like polystyrene-block-poly(2-hydroxy-5-vinylbenzaldehyde) (PS-b-PHVB), which can form light-responsive fluorescent cross-linked polymeric micelles . These micelles exhibit fluorescence when coordinated with Zn²⁺ ions and can be controlled by light stimuli, making them useful in drug delivery systems where controlled release is crucial.
Heterocyclic Compound Synthesis: Furan Derivatives
This compound plays a role in the synthesis of 5-hydroxyfuran-2(5H)-one derivatives , which are important in the creation of various biologically active compounds. These derivatives have applications in medicinal chemistry, particularly for their antitumor, antibacterial, and anti-inflammatory properties .
Catalysis: Molybdenum Complexes
5-Hydroxy-2-vinylbenzaldehyde: is a precursor in the synthesis of molybdenum complexes. These complexes, coordinated with aroyl hydrazone-type ligands, have potential applications as oxidation catalysts in chemical reactions and as semiconductors in electronic devices .
Wirkmechanismus
Target of Action
It is known that benzaldehydes, a class of compounds to which 5-hydroxy-2-vinylbenzaldehyde belongs, have been found to target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for 5-hydroxy-2-vinylbenzaldehyde .
Biochemical Pathways
It is known that phenolic compounds, such as 5-hydroxy-2-vinylbenzaldehyde, are synthesized via the shikimate and phenylpropanoid pathways .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethenyl-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





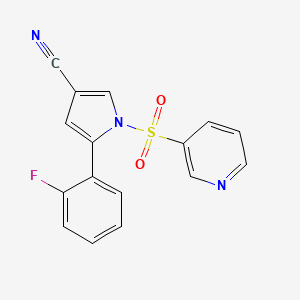
![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
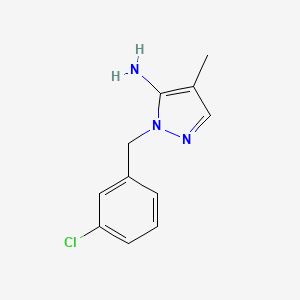
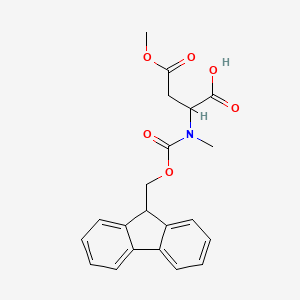
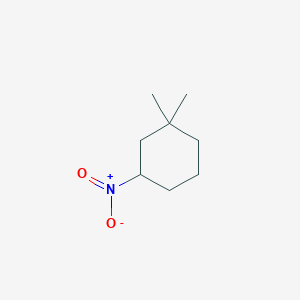
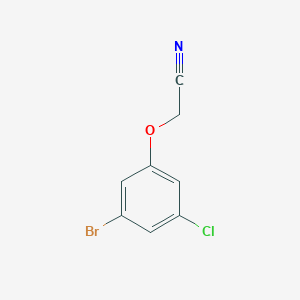
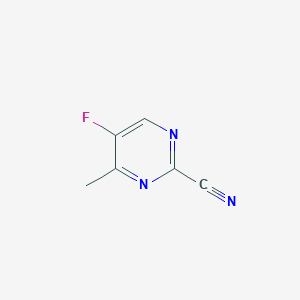
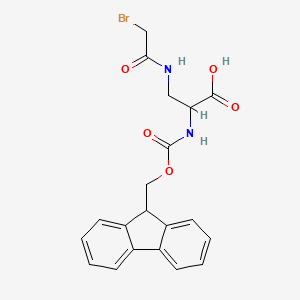
![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)
